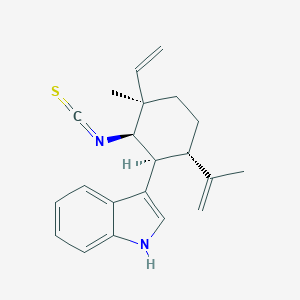

Hapalindole D

Description

Structure

3D Structure

Properties

CAS No. |

101968-72-3 |

|---|---|

Molecular Formula |

C21H24N2S |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

3-[(1S,2R,3R,6S)-3-ethenyl-2-isothiocyanato-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |

InChI |

InChI=1S/C21H24N2S/c1-5-21(4)11-10-15(14(2)3)19(20(21)23-13-24)17-12-22-18-9-7-6-8-16(17)18/h5-9,12,15,19-20,22H,1-2,10-11H2,3-4H3/t15-,19+,20-,21+/m1/s1 |

InChI Key |

PPHWDUZMWNUINO-QAJUQPOASA-N |

SMILES |

CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |

Canonical SMILES |

CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |

Origin of Product |

United States |

Synthetic Methodologies for Hapalindole D and Analogues

Strategic Considerations and Challenges in Total Synthesis

The total synthesis of hapalindole-type alkaloids is a complex undertaking due to their unique and diverse molecular structures. nih.govnih.govrsc.org These hybrid isoprenoid-indole alkaloids, derived from tryptophan and geraniol (B1671447) pyrophosphate, possess densely functionalized and stereochemically rich polycyclic frameworks that demand highly selective and efficient synthetic strategies. nih.govnih.gov Routes toward the synthesis of tricyclic and tetracyclic hapalindoles generally involve the coupling of functionalized indole (B1671886) derivatives with various cyclohexanone (B45756) derivatives to form a key tricyclic intermediate. nih.gov Subsequent tailoring reactions, such as Friedel-Crafts type cyclizations, are then used to construct the final tetracyclic systems characteristic of many hapalindoles. nih.gov A major challenge lies in the development of methods that can be applied to a range of analogues, facilitating the synthesis of the more than 70 identified members of this family. nih.gov

A principal challenge in the synthesis of hapalindole alkaloids is the precise control of stereochemistry. nih.gov These molecules are characterized by their diverse chirality and the presence of at least one all-carbon quaternary stereocenter, often vicinal to an isonitrile or isothiocyanate group. nih.govnih.gov For instance, the structurally related welwitindolinone A contains three all-carbon quaternary centers, two of which are chiral. nih.gov This confluence of stereochemical complexity makes them demanding targets for enantioselective synthesis. nih.gov Synthetic strategies must therefore incorporate methods that can reliably establish these stereocenters with high fidelity. A key consideration is the construction of the chiral trans-1-indolyl-2-isopropenylcyclohexane skeleton, a core structure found in many hapalindoles. nih.govsemanticscholar.org Furthermore, both enantiomers of this core skeleton and alkaloids with inverted stereochemistry at the C12 quaternary center are found in nature, presenting an additional layer of complexity that necessitates divergent and flexible synthetic approaches. nih.govsemanticscholar.org

Enantiospecific Total Synthesis Approaches

To meet the challenges posed by the hapalindoles' stereochemistry, numerous enantiospecific total synthesis strategies have been developed. nih.govnih.gov These approaches aim to produce a single enantiomer of the target molecule, mirroring its natural configuration. Early syntheses often relied on the chiral pool, using naturally occurring chiral molecules like (+)-camphor or (–)-carvone as starting materials. nih.govsemanticscholar.org While effective, these methods can be limited by the availability of the starting chiral material. Consequently, the development of catalytic enantioselective methods has been a major focus in the field, offering more flexible and potentially more efficient routes to these complex natural products. nih.govrsc.org

Catalytic asymmetric hydrogenation has emerged as a powerful tool for establishing the stereochemistry of the hapalindole core. nih.govsemanticscholar.orgrsc.org Specifically, the ruthenium-catalyzed asymmetric hydrogenation of a ketone via dynamic kinetic resolution (DKR) has been employed to construct the chiral trans-1-indolyl-2-isopropenylcyclohexane skeleton. nih.govsemanticscholar.orgrsc.org This strategy allows for the creation of three contiguous stereocenters in a single step. semanticscholar.org A key advantage of this methodology is its flexibility; by simply changing the configuration of the chiral catalyst, it is possible to access both enantiomers of the core skeleton. nih.govsemanticscholar.org This divergent capability is crucial for synthesizing the various stereoisomers found in the hapalindole family. nih.gov This approach was successfully used in the divergent enantioselective syntheses of (–)-hapalindole D, among others. nih.govrsc.org

| Precursor Ketone | Chiral Catalyst System | Product Alcohol Configuration | Diastereomeric Ratio | Enantiomeric Excess |

|---|---|---|---|---|

| Racemic Ketone 5 | RuCl₂( (R)-xyl-binap )( (R)-daipen ) | (1R,2R,3R)-6 | >99:1 | 99% ee |

| Racemic Ketone 5 | RuCl₂( (S)-xyl-binap )( (S)-daipen ) | (1S,2S,3S)-6 | >99:1 | 99% ee |

A significant breakthrough in simplifying the synthesis of hapalindoles was the development of direct indole coupling reactions. nih.govfigshare.com This methodology allows for the direct attachment of an indole nucleus to a carbonyl compound, bypassing more convoluted and lengthy sequences. nih.govfigshare.com This oxidative coupling strategy proved instrumental in creating an efficient, practical, scalable, and protecting-group-free synthesis for several members of the hapalindole family. nih.govresearchgate.netacs.org The ability to rapidly assemble the core indole/carvone (B1668592) adduct in a single, diastereoselective step streamlines the entire synthetic process and has been successfully applied in the gram-scale synthesis of (+)-hapalindole Q and (−)-12-epi-fischerindole U isothiocyanate. nih.govfigshare.com

Cascade Cyclization Strategies

Inspired by the proposed biosynthetic pathways, cascade cyclization reactions have been developed as a powerful strategy for constructing the polycyclic core of hapalindole alkaloids. nih.govresearchgate.netacs.org These biomimetic approaches aim to trigger a series of bond-forming events in a single, concerted process, rapidly building molecular complexity from simpler precursors. researchgate.net One such approach is a redox-neutral, Brønsted acid-catalyzed Prins-type cyclization between an indole derivative and an aldehyde, which can generate diverse indole terpenoid scaffolds in a single step. researchgate.netacs.org This strategy has enabled the stereodivergent total synthesis of nine different hapalindole-type alkaloids. acs.org

In nature, a class of enzymes known as Stig cyclases catalyze a remarkable three-step cascade involving a Cope rearrangement, a 6-exo-trig cyclization, and a terminal electrophilic aromatic substitution to form the hapalindole core. nih.govnih.gov This enzymatic cascade has inspired chemoenzymatic approaches, where synthetic indole derivatives are subjected to the action of these cyclases to produce a range of natural and unnatural hapalindole analogues. nih.govresearchgate.net These cascade strategies, whether chemically or enzymatically mediated, represent a highly efficient and elegant means of accessing the complex architecture of Hapalindole D and related compounds. nih.govresearchgate.net

| Strategy | Key Transformation | Advantages | Example Application |

|---|---|---|---|

| Redox Economy | Minimization of redox steps | High efficiency, scalability, often protecting-group-free. nih.govacs.org | Synthesis of 12-epi-Hapalindole D. nih.gov |

| Catalytic Asymmetric Hydrogenation | Ru-catalyzed DKR of a ketone | High enantioselectivity, access to both enantiomers of the core. nih.gov | Synthesis of (–)-Hapalindole D. nih.govrsc.org |

| Direct Indole Coupling | Oxidative coupling of indole and carbonyl | Step economy, rapid core assembly. nih.govfigshare.com | Synthesis of (+)-Hapalindole Q. figshare.com |

| Cascade Cyclization | Biomimetic Prins-type cyclization | Rapid complexity generation, high stereoselectivity. researchgate.netacs.org | Stereodivergent synthesis of nine hapalindole alkaloids. acs.org |

Prins-Type Cyclizations

A powerful and biomimetic approach to the hapalindole core involves the use of Prins-type cyclizations. This strategy often features a stereoselective, redox-neutral cascade reaction catalyzed by a Brønsted acid, which can assemble complex indole terpenoid scaffolds in a single step. nih.gov

Researchers have successfully implemented a cascade protocol that begins with the allylation of an aldehyde using a geometrically isomeric allylboronic acid. acs.org This initial step establishes crucial stereocenters. The subsequent treatment with a Brønsted acid, such as p-toluenesulfonic acid (PTSA), triggers a deprotection-cyclization cascade. acs.org This acid-mediated sequence constructs the core polycyclic system with high efficiency and stereocontrol. The mild conditions of this protocol enhance its utility, making it a robust method for accessing various members of the hapalindole family. researchgate.net This strategy has been instrumental in achieving the stereodivergent total synthesis of nine different hapalindole-type alkaloids. nih.govacs.org

| Reaction Type | Key Reagents | Core Transformation | Key Advantages |

|---|---|---|---|

| Biomimetic Prins-Type Cyclization | Indole, Aldehyde, Allylboronic acids, p-Toluenesulfonic acid (PTSA) | One-pot deprotection-cyclization cascade to form the polycyclic core. | Stereodivergent, redox-neutral, high efficiency, mild conditions. nih.govacs.orgresearchgate.net |

Cope/Prins/Friedel–Crafts Cascades

Nature's elegant construction of the hapalindole framework is believed to involve a remarkable cascade of reactions, which has inspired synthetic chemists. nih.govnih.gov Biosynthetic studies suggest that the process begins with the geranylation of a cis-indole isonitrile precursor at the C-3 position. nih.govescholarship.org This intermediate then undergoes a sequence of three enzyme-catalyzed transformations orchestrated by a class of enzymes known as Stig cyclases. nih.govescholarship.org

The proposed cascade initiates with a nih.govnih.gov-sigmatropic rearrangement, specifically a Cope rearrangement. nih.govnih.gov This is followed by a 6-exo-trig cyclization, which is a Prins-type ring closure. nih.govescholarship.org The sequence concludes with a terminal electrophilic aromatic substitution (EAS), a Friedel–Crafts-type reaction, at the indole C-4 position to furnish the tetracyclic hapalindole core. nih.govnih.gov This intricate, one-pot cascade highlights nature's efficiency and has served as a blueprint for designing synthetic routes that aim to replicate this complexity-building process. nih.gov

Oxidative C-C Bond Formation Methods

A central challenge in the synthesis of hapalindoles is the formation of the critical carbon-carbon bond linking the indole nucleus to the terpene-derived portion of the molecule. Oxidative C-C bond formation has emerged as a particularly effective strategy to address this challenge, offering a direct and efficient means of coupling two C-H bonds. nih.gov These methods provide significant advantages in synthetic efficiency by often proceeding without the need for protecting groups and minimizing superfluous changes in oxidation state, a concept known as "redox economy". nih.govacs.orgresearchgate.net

Oxidative Indole–Enolate Coupling

One of the most powerful implementations of oxidative C-C bond formation in this context is the direct coupling of an indole with a ketone enolate. nih.gov This method directly forges the key bond between the C3 position of the indole and the carbon adjacent to the carbonyl group of the terpene fragment. nih.govresearchgate.net

This strategy circumvents longer, more traditional routes and has been used to construct several members of the hapalindole family on a gram scale. nih.govnih.gov The reaction typically involves treating the indole and a ketone, such as a carvone derivative, with a strong base like lithium diisopropylamide (LDA) to generate the enolate, followed by an oxidant like a copper(II) salt. researchgate.netpitt.edu A key advantage of this approach is its high diastereoselectivity, often yielding the coupled product as a single diastereomer. nih.govresearchgate.net This robust coupling has become a cornerstone in providing efficient, scalable, and protecting-group-free access to the hapalindole core. nih.govacs.org

| Coupling Partners | Typical Conditions | Bond Formed | Notable Application |

|---|---|---|---|

| Indole and Ketone (e.g., carvone derivative) | 1. Strong base (e.g., LHMDS, LDA) 2. Oxidant (e.g., Cu(II)-2-ethylhexanoate) | Indole C3 – α-carbon of ketone | Gram-scale, protecting-group-free synthesis of (−)-Hapalindole U and other family members. nih.govpitt.edu |

Oxidative Aza-Prins Cyclization

The aza-Prins cyclization, which involves the cyclization of an N-homoallyliminium ion, is a valuable tool for constructing nitrogen-containing heterocyclic systems. nih.govresearchgate.net In the context of indole alkaloids, an oxidative variant of this reaction presents a potential strategy for building complex, fused-ring systems.

This type of reaction can be envisioned to proceed via oxidation at the indole C3-position to form a hydroxyindolenine intermediate. researchgate.net Under acidic conditions, the activation of an imine moiety can trigger an aza-Prins cyclization, leading to a cationic intermediate that can be trapped to form polycyclic structures. researchgate.netacs.org While its direct application to Hapalindole D itself is not extensively documented, the aza-Prins reaction has been employed in the synthesis of other complex indole alkaloids, such as arboridinine, demonstrating its power in forming caged, polycyclic frameworks. acs.org This methodology holds promise for the development of novel routes to hapalindole analogues by enabling the formation of key C-N and C-C bonds in a controlled manner. nih.gov

Stereodivergent and Protecting-Group-Free Syntheses

Modern synthetic chemistry places a high value on efficiency, which includes not only minimizing the number of steps but also avoiding the use of protecting groups and developing methods to access multiple stereoisomers from a common intermediate. The synthesis of hapalindoles has been a fertile ground for advancing these principles.

Stereodivergent Synthesis: A significant breakthrough has been the development of stereodivergent total syntheses. nih.gov By employing a biomimetic, redox-neutral, cascade Prins-type cyclization, chemists have been able to synthesize nine different hapalindole-type alkaloids. acs.orgfigshare.com The key to this approach is the strategic use of geometrically distinct allylboronic acids in an early step, which fixes the stereochemistry of two adjacent centers. A subsequent acid-mediated cascade cyclization then establishes the remaining stereocenters, allowing for controlled access to different diastereomers. acs.org

Protecting-Group-Free Synthesis: A paradigm of synthetic efficiency is the execution of a total synthesis without the use of protecting groups. Such strategies add considerable elegance and practicality by eliminating the steps required for protection and deprotection. pitt.edu The total syntheses of several hapalindoles, including 12-epi-Hapalindole D, have been achieved on a preparative scale without a single protecting group. nih.govacs.orgscribd.com This was enabled by the development of robust reactions, like the direct oxidative indole-enolate coupling, that are chemoselective enough to tolerate functional groups that would otherwise require protection. researchgate.netpitt.edu This approach is often coupled with the concept of "redox economy," which seeks to minimize superfluous oxidation and reduction steps, leading to exceptionally concise and scalable routes. nih.govacs.org

Advancements in Analog Preparation

The development of flexible and efficient synthetic routes has not only enabled the total synthesis of natural hapalindoles but has also opened the door to the preparation of a wide range of unnatural analogues for further study. rsc.org These advancements are crucial for exploring the structure-activity relationships of this class of compounds.

One powerful approach involves leveraging biocatalysis. nih.gov By using the core biosynthetic enzymes, such as Stig cyclases, in combination with synthetically prepared unnatural cis-indole isonitrile derivatives, researchers can generate a diverse library of new hapalindole and fischerindole structures. nih.govescholarship.org This chemoenzymatic approach demonstrates the versatility of the biosynthetic machinery to accept modified substrates. Protein engineering and computational analysis further aid in expanding the substrate scope, providing a powerful platform for structural diversification. nih.gov This strategy allows for the creation of novel compounds that can be screened for enhanced or new biological activities, moving beyond the replication of nature to its systematic modification. rsc.org

Structure Activity Relationship Sar Studies of Hapalindole D and Analogues

Influence of Functional Groups on Bioactivity

The functional groups present in hapalindole derivatives play a critical role in determining their biological activity profiles.

Halogenation, particularly chlorination, is a common structural modification observed across the hapalindole family. nih.gov The presence of halogens, alongside hydroxyl groups and epoxides, is believed to contribute to the biological activity of these indole (B1671886) alkaloids against various pathogens. nih.gov Specifically, a chlorine atom at the C-13 position, in conjunction with an isonitrile functionality at C-11, has been identified as critical for the activity of certain hapalindoles. nih.gov The strategic introduction of halogens is a common approach to enhance the bioactivity and bioavailability of molecules. rsc.org It has been noted that the introduction of halogens does not adversely affect the antibiotic activity of these compounds. rsc.org While chlorinated variants like Hapalindole A and G exist, alongside non-chlorinated analogues such as Hapalindole J and M, studies have shown that both chlorinated and non-chlorinated variants can exhibit comparable antimicrobial activity in some contexts. mdpi.com

Stereochemical Determinants of Activity

The diverse biological activities of hapalindoles are also profoundly influenced by their intricate stereochemistry. escholarship.orgnih.govresearchgate.netresearchgate.net The presence of multiple stereocenters, specifically at the C-10, C-11, C-12, and C-15 positions, contributes to a wide array of stereoisomers within the hapalindole structures. nih.gov The stereospecific formation of the polycyclic core of hapalindoles and fischerindoles is precisely controlled by a class of enzymes known as Stig cyclases. researchgate.netnih.govresearchgate.netescholarship.org These cyclases orchestrate a three-step cascade that includes a Cope rearrangement, a 6-exo-trig cyclization, and a final electrophilic aromatic substitution. researchgate.netnih.govresearchgate.netescholarship.org

The stereoselectivity of hapalindole natural products is mediated by the cofactor-induced combinatorial pairing of these Stig cyclases. nih.gov Calcium (Ca²⁺) plays a crucial two-fold role in this process, being essential for the structural integrity and activity of Stig cyclases, and directly influencing the stereochemical outcome of the Cope rearrangement. nih.gov An oligomeric model for Stig cyclases proposes that a combined active site catalyzes the Cope rearrangement, leading to the formation of C11 and C12 stereochemical patterns via either a boat or a chair conformation. nih.gov The enzymatic and metabolic characterization of cis and trans indole-isonitrile intermediates further suggests the preservation of their stereochemical integrity as they progress towards ambiguine (B12290726) and welwitindolinone products. researchgate.net The importance of stereochemistry is further highlighted by observations such as the embryotoxicity of 12-epi-hapalindole H in vertebrate development, demonstrating that subtle stereochemical differences can lead to significant variations in biological effects. nih.gov

Impact of Core Skeleton Modifications (e.g., Indole Diketopiperazine)

The core skeleton of hapalindole-type alkaloids originates from the condensation of a cis-indole isonitrile core with a geranyl monoterpene subunit. escholarship.orgnih.govresearchgate.netescholarship.org This foundational structure undergoes complex modifications catalyzed by Stig cyclases to form diverse polycyclic cores. escholarship.orgnih.govresearchgate.netresearchgate.netescholarship.org Following the formation of the initial alkaloid, a wide array of structural variations are generated through diverse late-stage tailoring reactions, which are mediated by additional biosynthetic enzymes. escholarship.orgnih.govresearchgate.netescholarship.org These modifications can include the formation of additional rings, as well as the introduction of halogens, hydroxyl groups, and isothiocyanate functionalities. escholarship.orgnih.gov

The hapalindole family is broadly categorized into several subclasses, including the hapalindoles themselves, fischerindoles, ambiguines, and welwitindolinones. researchgate.netnih.govresearchgate.net Each subclass shares common structural motifs, such as an indole or oxindole (B195798) core and a highly functionalized cyclohexane (B81311) unit fused to the indole at the C-3 position, along with the characteristic isonitrile or isothiocyanate functionalities. researchgate.netnih.govresearchgate.net The remarkable structural diversity within the hapalindole family is primarily generated through variations in the pattern of terpene cyclization, as well as subsequent chlorination, methylation, and oxidation/reduction events. nih.gov These core skeleton modifications are fundamental to the unique bioactivities displayed by each analogue. nih.gov

Advanced Research and Analytical Techniques

Spectroscopic Methods in Structural Elucidation (e.g., NMR, HRESIMS)

Spectroscopic methods are fundamental for determining the precise chemical structure of natural products like Hapalindole D. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that provides detailed information about the molecular structure and conformational subtleties by analyzing the interaction of nuclear spin properties in an external magnetic field. mit.eduspectroscopyonline.com Both 1D and 2D NMR techniques are extensively used in the structural elucidation of hapalindole-related alkaloids. uic.edunih.gov For instance, the structures of new hapalindole-related alkaloids have been determined through comprehensive 1D and 2D NMR analyses, complemented by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data. uic.edudntb.gov.ua HRESIMS is crucial for determining the exact molecular formula of a compound by providing highly accurate mass measurements. nih.gov The combined application of these techniques allows researchers to establish the presence of specific moieties, such as the indole (B1671886) core, and to assign the positions of various functional groups and stereocenters within the complex polycyclic system of hapalindoles. nih.gov

Molecular and Genetic Studies for Biosynthetic Insights

Understanding the biosynthesis of hapalindole-type alkaloids, including Hapalindole D, is critical for potential synthetic biology applications and for discovering new derivatives. Recent advances in bioinformatics have enabled in-depth analysis of the biosynthetic gene clusters (BGCs) from hapalindole-type producing cyanobacterial strains. nih.govmdpi.com Whole genome sequencing of various cyanobacteria, such as Westiella intricata, Hapalosiphon welwitschii, and Fischerella ambigua, has led to the identification of candidate hapalindole-type gene clusters. researchgate.net

Comparative bioinformatic analysis of these gene clusters has revealed a unified biosynthetic pathway for hapalindoles, with diversification occurring later through specialized enzymatic steps. researchgate.net Key early biosynthetic intermediates, such as cis- and trans-indole-isonitrile, have been identified and characterized through enzyme analyses and metabolite extractions from hapalindole-producing Fischerella strains. researchgate.netrsc.orgias.ac.in Studies have characterized proteins from these BGCs, showing that enzymes like AmbI1-3 are homologs of isonitrile synthases (IsnA and IsnB), which are involved in producing indole isonitrile derivatives. nih.gov The enzymatic plasticity of indolyl vinyl isonitrile synthases has also been explored, indicating their role in introducing halogen functionalities to the indole C5–C7 positions in hapalindole-type molecules. rsc.org

The proposed biosynthetic process begins with the geranylation of an indole at the C-3 position, followed by a three-step reaction catalyzed by a Stig cyclase, involving a mdpi.commdpi.com-sigmatropic (Cope) rearrangement, 6-exo-trig cyclization, and terminal electrophilic aromatic substitution, to generate the hapalindole core. nih.gov Further late-stage prenylation, cyclization, and oxidation reactions are presumed to contribute to the formation of diverse hapalindole-type compounds. nih.gov

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling play a significant role in predicting molecular behavior, chemical properties, and reaction mechanisms of compounds like Hapalindole D. nextmol.comresearchgate.net These techniques allow researchers to characterize chemical compounds virtually before laboratory synthesis, thereby accelerating the design process and reducing costs. nextmol.com

In the context of hapalindoles, molecular dynamics (MD) and density-functional theory (DFT) calculations have been performed to understand the basis for the formation of different hapalindole and fischerindole structures. nih.gov For instance, MD simulations have provided insights into the conformational behavior of specific residues within enzymes involved in the biosynthetic pathway, such as HpiC1, influencing product formation. nih.gov Computational methods also aid in correlating molecular descriptors with experimental data, predicting properties, and optimizing molecular interactions. researchgate.netkallipos.gr

High-Throughput Screening for Bioactivity Profiling

High-Throughput Screening (HTS) is a widely used method to rapidly identify bioactive compounds from large libraries, crucial for drug discovery and bioactivity profiling. drugtargetreview.comnih.gov HTS allows for the quick assessment of millions of chemical, genetic, or pharmacological tests, enabling researchers to identify active compounds that modulate specific biomolecular pathways. wikipedia.org

For hapalindoles, HTS can be employed to screen their diverse biological activities, which include antibacterial, antimycotic, and antitumoral effects. nih.gov While specific HTS data for Hapalindole D are not extensively detailed in general searches, hapalindole-type alkaloids have been investigated for their potential as sodium channel modulators and neurotoxins using bioactivity assays on mammalian cells. researchgate.net These assays typically monitor cytotoxicity, changes in cytosolic calcium concentrations, and effects on membrane potential. researchgate.net HTS can facilitate the identification of novel hapalindole derivatives with enhanced or specific bioactivities. nih.govmdpi.com

Mass Spectrometry Techniques for Identification and Quantification (e.g., DART-MS)

Mass spectrometry (MS) techniques are indispensable for the identification and quantification of chemical compounds. Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for rapid detection of analytes in their native form, with minimal to no sample preparation. getenviropass.combruker.comfda.gov DART-MS works by producing a high-temperature stream of plasma that ionizes molecules in a sample, which are then separated and detected based on their mass-to-charge ratio (m/z). getenviropass.com

This technique is particularly advantageous for its speed and ability to analyze various sample types (solids, liquids, gases) directly. bruker.com While specific applications for Hapalindole D using DART-MS were not found, DART-MS has been successfully used for the rapid identification and semi-quantitative analysis of various organic compounds, such as parabens and UV filters in cosmetic products, and for rapid opioid detection in clinical settings. rsc.orgnih.gov When coupled with high-resolution mass spectrometry (DART-HRMS), it can identify chemical substances in complex matrices with reliable results in minutes. fda.gov This capability makes DART-MS a valuable tool for the rapid screening and characterization of natural products like Hapalindole D in complex biological extracts.

Chemical Ecology and Biotechnological Applications

Ecological Roles in Cyanobacterial Environments

Hapalindole-type alkaloids, including Hapalindole D, are secondary metabolites produced by cyanobacteria, particularly from the order Stigonematales, which encompasses genera such as Hapalosiphon, Fischerella, Westiella, and Westiellopsis. These compounds play crucial roles in the chemical ecology of their native environments, contributing to the survival and competitive advantage of the producing organisms. While much remains to be fully elucidated regarding their specific ecological functions, their reported biological activities suggest a significant involvement in mediating inter-organismal interactions. Cyanobacteria produce a wide array of bioactive metabolites, including alkaloids, isoprenoids, non-ribosomal peptides, and polyketides, which are often involved in chemical ecology processes.

Allelopathy is a biological phenomenon by which an organism produces one or more biomolecules that affect the growth, survival, and/or reproduction of other organisms. These biomolecules, mostly secondary metabolites, are known as allelochemicals. Hapalindoles are among the most frequently cited allelochemicals from cyanobacteria due to their documented anti-algal activity. They have been shown to effectively inhibit the growth of other algae and cyanobacteria. For instance, 12-epi-hapalindole E isonitrile, a related hapalindole, exhibits activity against green microalgae and other microorganisms. This inhibitory effect provides a competitive advantage to the producing cyanobacteria in aquatic habitats, influencing community structure and population dynamics by defending against potential microbes and micro-grazers.

The allelopathic actions of hapalindoles are believed to involve mechanisms such as the disturbance of RNA polymerase and protein biosynthesis. This broad-spectrum antimicrobial activity against bacteria, fungi, and other algae underscores their importance in the chemical defense strategies of cyanobacteria within their ecological niches.

Potential for Drug Discovery and Lead Compound Identification

The hapalindole family of alkaloids, including Hapalindole D, possesses a wide scope of biological activities, making them promising candidates for drug discovery and lead compound identification. These activities include antibacterial, antimycotic, insecticidal, antitumoral, and immunomodulatory properties, sometimes with potency exceeding that of existing clinical therapeutics.

For example, Hapalindole H has been identified as a potent inhibitor of the NF-κB pathway in prostate cancer cells and demonstrates cytotoxicity against various malignant cell lines. It also exhibits activity against important fungal and bacterial pathogens. While Hapalindole D, Hapalindole M, Hapalindole A formamide (B127407), and Hapalindole J formamide have been isolated, a chlorine at the C-13 position and an isonitrile functionality at C-11 were found to be critical for the potent T-cell proliferation inhibition observed in a related hapalindole.

Hapalindoles have also shown neurotoxic properties by modulating sodium channels, similar to neurotoxins like neosaxitoxin. This sodium channel modulating activity may explain their insecticidal effects. The diverse pharmacological profiles of hapalindoles highlight their potential as lead compounds, which are prototype compounds exhibiting desired biological or pharmacological activity and serve as starting points for new drug development. The identification of such lead compounds often involves high-throughput screening and computational methods to predict binding affinity to biological targets.

Table 1: Reported Biological Activities of Hapalindole-Type Alkaloids

| Biological Activity | Examples of Hapalindoles | Mechanism/Target (if known) |

| Antibacterial | Hapalindole H, Hapalindole T, Hapalindoles A-H, J-Q, T-V | Inhibition of RNA polymerase and protein biosynthesis |

| Antifungal | Hapalindole H, Hapalindoles A-H, J-Q, T-V | Potent inhibition against fungal species |

| Insecticidal | 12-epi-Hapalindole E isonitrile, Hapalindoles | Sodium channel modulation |

| Antitumoral/Cytotoxic | Hapalindole H | Inhibition of NF-κB pathway in prostate cancer cells |

| Immunomodulatory | Hapalindoles | Inhibition of T-cell proliferation |

| Antialgal/Allelopathic | 12-epi-Hapalindole E isonitrile, Hapalindoles | Inhibition of algal and cyanobacterial growth |

Engineered Biosynthesis for Compound Production and Diversification

The complex genomic organization, intricate gene expression patterns, and often low yields of hapalindoles from native cyanobacterial producers limit their accessibility for detailed studies and potential applications. Engineered biosynthesis offers an attractive alternative to overcome these limitations, enabling scalable production and diversification of these valuable molecules.

Heterologous expression involves transferring biosynthetic gene clusters (BGCs) from native producers into more genetically amenable and faster-growing host organisms. This approach is particularly advantageous for cyanobacterial natural products, as molecular cloning and expression of their BGCs in heterotrophic hosts like E. coli can be precarious due to genetic and biochemical incompatibilities.

A notable success in this area is the engineering of the fast-growing cyanobacterium Synechococcus elongatus UTEX 2973 (S2973) to produce key compounds of the hapalindole family. Researchers engineered the 42-kilobase "fam" hapalindole pathway from Fischerella ambigua UTEX 1903 into S2973 by rationally reconstructing six to seven core biosynthetic genes into synthetic operons. This resulted in controllable production of indole-isonitrile biosynthetic intermediates and hapalindoles H and 12-epi-hapalindole U at titers ranging from 0.75 to 3 mg/L. This demonstrates that fast-growing unicellular cyanobacteria can serve as promising production chassis for CO2-derived natural products that are challenging to produce in E. coli or via chemical synthesis.

Table 2: Heterologous Expression of Hapalindoles in Cyanobacterial Hosts

| Host Organism | Native Producer (BGC Source) | Genes/Pathway Transferred | Products Achieved | Titer (mg/L) |

| Synechococcus elongatus UTEX 2973 | Fischerella ambigua UTEX 1903 | 42-kbp "fam" hapalindole pathway (6-7 core genes) | Indole-isonitrile intermediates, Hapalindole H, 12-epi-Hapalindole U | 0.75 – 3 |

Rational refactoring of biosynthetic gene clusters involves restructuring and optimizing gene expression to direct biosynthesis and facilitate the study of natural product tailoring. A significant challenge in working with natural product BGCs is that a single pathway can often produce a mixture of numerous structural variants. For instance, the fam BGC in Fischerella ambigua produces primarily Hapalindole H along with about 20 derivatives.

By rationally re-constructing key genes from the 42-kilobase fam BGC into synthetic operons, controllable photoautotrophic production of specific intermediates and hapalindoles, such as cis-indole-isonitrile, the central geranylated indole-isonitrile intermediate, Hapalindole H, and 12-epi-hapalindole U, has been achieved in S2973. This refactoring provides a platform to dissect the unique steps of hapalindole biosynthesis and to generate more complex natural and synthetic derivatives through in vivo pathway expansion or in vitro semisynthesis. Promoter engineering, for example, using promoters like Ptrc, PcpcB, and PJ23119, has been crucial in optimizing gene expression and enhancing natural product yields in cyanobacterial systems.

The structural diversity of hapalindoles, including various stereo- and regiochemical isomers, arises from the action of specific enzymes, particularly the Stig cyclases. These cyclases initiate hapalindole biosynthesis from L-tryptophan, converting it into cis-indole-isonitrile, which then condenses with geranyl-pyrophosphate (GPP) and cyclizes to produce core hapalindoles, fischerindoles, and welwitindolinones.

The stereochemistry of the resulting hapalindole is determined by the type of cyclase dimer that catalyzes the conversion of the indole-isonitrile-GPP intermediate. The fam cluster encodes four cyclases (FamC1-FamC4) that form homo- and hetero-dimers to stereospecifically catalyze hapalindole cyclization via a Cope rearrangement. Studies have shown that Ca2+ ions are required for the activity of some cyclases and can control the relative ratio of the hapalindole products.

By exchanging genes encoding fam cyclase enzymes within the synthetic operons in engineered Synechococcus strains, researchers have demonstrated the ability to control the stereochemistry of the resulting products. This manipulation of enzyme stereoselectivity provides a facile route to scalable levels of existing natural hapalindole derivatives and the generation of novel analogs with potentially altered bioactivities. The ability of Stig cyclases to assemble into heteromeric complexes induced by Ca2+ to cooperatively control stereochemistry offers a natural system for combinatorial biocatalytic diversification in these pathways. Furthermore, some enzymes, like the Fe/2OG halogenase WelO5, have shown versatility in introducing halogen substituents, such as bromine, into hapalindole-type indole (B1671886) alkaloids, leading to enhanced antibiotic activity.

Table 3: Key Enzymes and Their Roles in Hapalindole Biosynthesis and Diversification

| Enzyme Class/Name | Role in Biosynthesis | Impact on Diversification |

| FamH1, FamH2, FamH3 | Convert L-tryptophan to cis-indole-isonitrile | Initial steps for diverse hapalindole scaffold |

| FamD2 prenyltransferase | Condenses cis-indole-isonitrile with GPP | Formation of geranylated indole-isonitrile intermediate |

| Stig Cyclases (FamC1-FamC4) | Catalyze cyclization via Cope rearrangement; determine stereochemistry | Control stereochemical patterns, enable combinatorial diversification, influenced by Ca2+ |

| Cytochrome P450s, FamB genes, FamD1 | Late-stage tailoring reactions | Generate structural variants and modulate bioactivities |

| WelO5 (Fe/2OG halogenase) | Introduces halogen substituents (e.g., bromine) | Creates novel analogs with enhanced activities |

Q & A

Q. What spectroscopic methods are commonly employed for structural elucidation of Hapalindole D, and how should their results be interpreted?

Methodological Answer: Structural determination of Hapalindole D relies on integrating multiple spectroscopic techniques:

- NMR Spectroscopy : Used to resolve the indole and geranyl pyrophosphate-derived core structure. Key signals include aromatic protons (δ 7.2–7.8 ppm) and isonitrile carbons (δ 145–155 ppm). Cross-validation with 2D experiments (e.g., COSY, HSQC) is critical for assigning stereochemistry .

- X-ray Crystallography : Provides definitive proof of stereochemical configurations, especially for the tetracyclic core. Requires high-purity crystals, often obtained via slow evaporation in dichloromethane/hexane .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₂₄N₂ for Hapalindole D) with ppm-level accuracy.

Table 1 : Comparison of Spectroscopic Techniques for Hapalindole D

| Technique | Key Data Points | Limitations |

|---|---|---|

| NMR | Stereochemical assignments, coupling constants | Requires pure samples (~95% purity) |

| X-ray | Absolute configuration | Dependent on crystal quality |

| HRMS | Molecular formula verification | No structural/steric information |

Q. What are the established biosynthetic pathways for Hapalindole D in cyanobacteria?

Methodological Answer: Hapalindole D biosynthesis involves a cascade of enzymatic reactions:

- Key Enzymes :

- FamD2 : Aromatic prenyltransferase that catalyzes geranyl pyrophosphate attachment to cis-indole isonitrile.

- FamC1 : Cyclase enabling Cope rearrangement and 6-endo-trig cyclization to form the tetracyclic core .

- Critical Steps :

Prenylation of cis-indole isonitrile by FamD2.

Cope rearrangement of the prenylated intermediate.

Electrophilic aromatic substitution to finalize the tetracyclic structure.

- Experimental Validation : Gene knockout studies in Fischerella ambigua UTEX 1903 confirm the absence of Hapalindole D in ΔFamD2/C1 mutants .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization of Hapalindole analogs?

Methodological Answer: Contradictions often arise from stereochemical ambiguity or sample impurities. Mitigation strategies include:

- Cross-Technique Validation : Compare NMR-derived NOE interactions with X-ray crystallography data to resolve conflicting stereochemical assignments .

- Isotopic Labeling : Use ¹³C-labeled precursors in biosynthetic studies to trace carbon connectivity and validate proposed pathways .

- Computational Modeling : Apply density functional theory (DFT) to predict NMR chemical shifts or IR spectra, aligning theoretical and experimental data .

Q. What experimental design principles ensure reproducibility in Hapalindole D biosynthesis studies?

Methodological Answer: Reproducibility requires strict adherence to:

- Strain Authentication : Use authenticated cyanobacterial strains (e.g., Fischerella ambigua UTEX 1903) with genomic sequencing to confirm biosynthetic gene cluster integrity .

- Standardized Growth Conditions : Maintain consistent light (20 µmol photons/m²/s), temperature (25°C), and nutrient regimes (BG-11 medium) to minimize metabolic variability .

- Data Transparency : Publish full experimental protocols, including HPLC gradients, enzyme purification steps, and spectroscopic parameters, in supplementary materials .

Q. How do FamD2 and FamC1 coordinate to regulate Hapalindole D stereochemistry, and what methods can probe their catalytic mechanisms?

Methodological Answer:

- Enzymatic Synergy : FamD2 prenylates the indole substrate, positioning it for FamC1-mediated Cope rearrangement. Steric constraints in FamC1’s active site enforce cis-to-trans isomerization during cyclization .

- Mechanistic Probes :

- Site-Directed Mutagenesis : Replace key residues (e.g., FamC1 Asp-134) to disrupt substrate binding and track activity loss.

- Isothermal Titration Calorimetry (ITC) : Measure binding affinities between FamD2/C1 and substrates to map catalytic cooperativity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for validating Hapalindole D’s bioactivity in anticancer assays?

Methodological Answer:

- Dose-Response Analysis : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) with ≥3 biological replicates.

- Positive/Negative Controls : Include doxorubicin (positive) and DMSO (negative) to validate assay robustness .

- Multiplicity Correction : Apply Bonferroni or Benjamini-Hochberg corrections to p-values in high-throughput screens to reduce false discovery rates .

Q. How can researchers address discrepancies between in vitro and in silico predictions of Hapalindole D’s molecular targets?

Methodological Answer:

- Target Validation : Combine molecular docking (AutoDock Vina) with surface plasmon resonance (SPR) to assess binding affinities experimentally .

- Pathway Enrichment Analysis : Use STRING or KEGG databases to identify overrepresented biological pathways, cross-referencing with in vitro cytotoxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.